molecular formula C10H9NO4 B1320316 1-(4-Nitrophenyl)cyclopropanecarboxylic acid CAS No. 23348-99-4

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Cat. No.: B1320316
CAS No.: 23348-99-4
M. Wt: 207.18 g/mol
InChI Key: GWOWMWDHYGMVSZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Molecular Interactions 1-(4-Nitrophenyl)cyclopropanecarboxylic acid has been a subject of interest in structural chemistry. Korp, Bernal, and Fuchs (1983) explored the structures of closely related compounds, highlighting the importance of carboxyl groups and their interactions in molecular structures (Korp, Bernal, & Fuchs, 1983).

Synthesis of Amino Acids Vettiger and Seebach (1990) demonstrated the use of cyclopropanecarboxylates, which are closely related to this compound, in the synthesis of amino acids. This highlights its potential in the field of synthetic organic chemistry, particularly in amino acid synthesis (Vettiger & Seebach, 1990).

Precursors in Organic Synthesis Research by Wurz and Charette (2005) shows that compounds similar to this compound can be used as precursors in the synthesis of dihydropyrroles and pyrroles, which are important in pharmaceutical and synthetic chemistry (Wurz & Charette, 2005).

Biological Activity and Derivatives Tian et al. (2009) studied derivatives of cyclopropanecarboxylic acid for their biological activities, such as herbicidal and fungicidal properties. This suggests potential applications of this compound in developing bioactive compounds (Tian, Song, Wang, & Liu, 2009).

Gold-Containing Derivatives Perevalova et al. (1989) explored the interaction of cyclopropanecarboxylic acid amides with gold compounds. This research could be relevant in understanding the complex interactions and potential applications of this compound in organometallic chemistry (Perevalova et al., 1989).

Synthesis of Complex Molecules Oikawa et al. (2011) used a cyclopropane-containing amino acid, similar to this compound, in the total synthesis of a marine sponge derivative. This research indicates the utility of such compounds in complex molecular syntheses (Oikawa, Sasaki, Sakai, & Sakai, 2011).

Lewis Acid-Catalyzed Reactions Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This research is relevant to understanding reaction mechanisms and synthesis techniques involving compounds like this compound (Lifchits & Charette, 2008).

Properties

IUPAC Name

1-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWMWDHYGMVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601780
Record name 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23348-99-4
Record name 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (3.0 g) obtained in Step A of Example 145 in ethanol (50 mL) was added 1M aqueous sodium hydroxide solution (25 mL), and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and 1M hydrochloric acid was added thereto at 0° C. The resulting solid was collected by filtration to give the title compound (2.5 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of fuming nitric acid (1.6 mL), at −30° C. and under nitrogen, was treated portionwise with 1-phenyl-cyclopropanecarboxylic acid (10 g). The reaction mixture was allowed to warm to 0° C., then stirred at this temperature for 2 hours and then poured into ice(100 g). The resulting solid was filtered, then washed well with water, then dried at 60° C. under vacuo and then recrystallised from toluene to give 1-(2-nitro-phenyl)-cyclopropanecarboxylic acid and 1-(4-nitro-phenyl)-cyclopropanecarboxylic acid (11.35 g). MS(ES−): 206 (M−H)−.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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